molecular formula C18H17N3O5S2 B2359677 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921541-81-3

4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2359677
CAS No.: 921541-81-3
M. Wt: 419.47
InChI Key: QAMUIJQPBGYGFE-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C18H17N3O5S2 This compound is notable for its unique structure, which includes a pyridazine ring, a methoxy group, and a sulfonamide group

Preparation Methods

The synthesis of 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of appropriate starting materials under controlled conditions to form the pyridazine coreIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity by mimicking the natural substrate. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The pyridazine ring and methoxy group also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives and sulfonamides, such as:

4-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-15-7-9-16(10-8-15)28(24,25)21-14-5-3-13(4-6-14)17-11-12-18(20-19-17)27(2,22)23/h3-12,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMUIJQPBGYGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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